4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride
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Overview
Description
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride is a chemical compound with the molecular formula C14H12FNO6S. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with the hydroxyl groups of serine residues in enzymes, leading to the formation of a stable sulfonyl enzyme derivative. This interaction inhibits the enzyme’s activity, making it a potent inhibitor of serine proteases .
Comparison with Similar Compounds
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as:
4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as a serine protease inhibitor.
Diisopropyl fluorophosphate: Another serine protease inhibitor with similar inhibitory properties but different stability and reactivity profiles.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and selectivity in various chemical and biological applications .
Properties
CAS No. |
31185-40-7 |
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Molecular Formula |
C14H12FNO6S |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
4-[2-(3-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H12FNO6S/c15-23(19,20)14-6-4-12(5-7-14)21-8-9-22-13-3-1-2-11(10-13)16(17)18/h1-7,10H,8-9H2 |
InChI Key |
NCBRPXNRRMTQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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